molecular formula C8H14O3 B1296732 1,4-Dioxaspiro[4.5]decan-8-ol CAS No. 22428-87-1

1,4-Dioxaspiro[4.5]decan-8-ol

Cat. No. B1296732
CAS RN: 22428-87-1
M. Wt: 158.19 g/mol
InChI Key: HKQTYQDNCKMNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 and is a clear colorless viscous liquid .


Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.5]decan-8-ol is 1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decan-8-ol has a density of 1.2±0.1 g/cm3, a boiling point of 269.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 58.9±6.0 kJ/mol, and it has a flash point of 116.5±27.3 °C . The refractive index is 1.506 .

Scientific Research Applications

Synthesis and Chemical Applications

1,4-Dioxaspiro[4.5]decan-8-one, a derivative of 1,4-Dioxaspiro[4.5]decan-8-ol, is an important bifunctional synthetic intermediate widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides. A study by Zhang Feng-bao (2006) highlighted an improved synthesis method for this compound, enhancing its yield and reducing reaction time (Zhang Feng-bao, 2006).

Development of Biolubricants

Kurniawan et al. (2017) reported the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, showing potential as biolubricant candidates. These compounds exhibited desirable physicochemical properties, making them suitable for sustainable and environmentally friendly lubrication solutions (Y. S. Kurniawan et al., 2017).

Safety And Hazards

1,4-Dioxaspiro[4.5]decan-8-ol is associated with some safety hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQTYQDNCKMNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340785
Record name 1,4-Dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-8-ol

CAS RN

22428-87-1
Record name 1,4-Dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decan-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Dioxa-spiro[4.5]decan-8-one (2.00 g, 0.0128 mol) was dissolved in ether (50 mL) and the mixture was cooled to 0° C. To the reaction was added 1 M lithium tetrahydroaluminate in ether (7.0 mL) and this mixture was stirred at 0° C. for 2 hours at which time TLC analysis showed no starting material present. The reaction was then quenched with water and 1 N NaOH (0.5 mL of each) and then filtered. The filtered solid was washed with ether and the combined ether filtrate was concentrated using a rotary evaporator to give the product. NMR (CDCl3): 3.94 (m, 4H), 3.81 (m, 1H), 1.79-1.92 (m, 4H), 1.54-1.70 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.6 g (95 mmol) of NaBH4 are added to a solution of 50 g (25 mmol) of 1,4-cyclohexanedione monoethylene ketal and the mixture is stirred until the reaction is complete. For working up, 30 ml of acetone are added and stirring is continued for 30 minutes. The mixture is subsequently evaporated to dryness and the residue is taken up in 200 ml of ether, the organic phase is washed with aqueous NH4Cl solution and water, and the organic phase is dried over MgSO4. The solvent is subsequently evaporated on a rotary evaporator and the residue is dried.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred, cooled (5° C.) solution of 1,4-dioxaspiro[4.5]decan-8-one (20 g, 0.128 mol) in ethanol (250 ml) was treated with sodium borohydride (7.3 g, 0.192 mol) in portions over 20 minutes. The reaction mixture was stirred at 5° C. for 1 hour then at room temperature for 1 hour. Water (20 ml) was added and the mixture was stirred vigorously for 10 minutes then concentrated in vacuo. The residue was partitioned between water (100 ml) and ethyl acetate (100 ml). The organic layer was separated and the aqueous re-extracted with ethyl acetate (100 ml). The combined organics were dried (sodium sulphate) then evaporated to give the title alcohol as a colourless oil (17.1 g, 84%). MS ES+, m/z=159 for (M+H)+; δ(360 MHz, CDCl3) 1.52-1.71 (4H, m), 1.78-1.92 (4H, m), 3.76-3.83 (1H, m), 3.91-3.94 (4H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods IV

Procedure details

A mixture of 4hydroxycyclohexanone (228 g, 2.0 mol) ethylene glycol (124 g, 2.0 mol) and p-toluenesulfonic acid monohydrate (0.89 g) in 2.0 l of benzene was stirred at reflux in a 3-l, three-necked, round-bottomed flask equipped with a Dean-Stark trap. The mixture was refluxed until the required amount of water had been removed. Solvent was removed by distillation and the residue was fractionally distilled at 85°-88.5° C. (0.08 mm Hg.) to give 247.8 g of the sub-titled intermediate. (78%), Lit bp 90°-95° C. (0.2 mm Hg.). (M. K. Batuev, et al., Ixvest. Akad. Nauk S.S.S.R., Otdel, Khim Nauk, 1960, 538-549.) IR, OH (3420), C--O (1105, 1035, 920); Mass Spectrum, m/e 158 (M+).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-8-ol
Reactant of Route 2
Reactant of Route 2
1,4-Dioxaspiro[4.5]decan-8-ol
Reactant of Route 3
1,4-Dioxaspiro[4.5]decan-8-ol
Reactant of Route 4
1,4-Dioxaspiro[4.5]decan-8-ol
Reactant of Route 5
1,4-Dioxaspiro[4.5]decan-8-ol
Reactant of Route 6
1,4-Dioxaspiro[4.5]decan-8-ol

Citations

For This Compound
75
Citations
J Rieger, KV Bernaerts, FE Du Prez, R Jérôme… - …, 2004 - ACS Publications
This paper reports on the synthesis of a novel poly(ethylene oxide) (PEO) macromonomer, which can be copolymerized with ε-caprolactone (ε-CL) by ring-opening polymerization (ROP)…
Number of citations: 73 pubs.acs.org
Z Huang, RB Williams, M O'Neil-Johnson… - The Journal of …, 2017 - ACS Publications
The first total synthesis of bifidenone, a novel natural tubulin polymerization inhibitor, has been achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one…
Number of citations: 5 pubs.acs.org
J Rieger - science24.com
Poly (ethylene oxide)(PEO) chains were capped at one end by ε-caprolactone (ε-CL), which is polymerizable by ring opening polymerization (ROP). These macromonomers (γPEO. CL) …
Number of citations: 2 www.science24.com
PY Liu - 1992 - research.library.mun.ca
Spiro(bicyclo[2.2.1 ]heptane-2,1’-3-cyclopentene-2.5-dione) (69) which was obtained from norcamphor in three steps underwent cycloaddition with cyclopentadiene to give all of four …
Number of citations: 4 research.library.mun.ca
M Kaneko, SB Herzon - Organic letters, 2014 - ACS Publications
It is shown that 2-deoxy- and 2,6-dideoxyglycosyl bromides can be prepared in high yield (72–94%) and engaged in glycosylation reactions with β:α selectivities ≥6:1. Yields of product …
Number of citations: 56 pubs.acs.org
J Rieger, O Coulembier, P Dubois, KV Bernaerts… - …, 2005 - ACS Publications
This paper reports on the synthesis of an amphiphilic miktoarm ABC star-shaped copolymer, s[(PEO)(PMLABz)(PCL)], consisting of biocompatible/bioresorbable arms. Indeed, PEO is a …
Number of citations: 51 pubs.acs.org
GL Xu, ZX Wang - Organic Letters, 2022 - ACS Publications
Regioselective silylation of 2,3-allenols with disilanes was carried out under catalysis of Pd 2 dba 3 /P(o-MeOC 6 H 4 ) 3 . In the presence of Cs 2 CO 3 , the reaction achieved 2-silyl-1,3-…
Number of citations: 4 pubs.acs.org
K Wang, R Zeng - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
We report a photoinduced iron catalysis for the efficient C–C bond cleavage and bromination or iodination of unstrained tertiary cycloalkanols with NBS/NIS. The reaction features good …
Number of citations: 12 pubs.rsc.org
SM Lim, T Xie, KD Westover, SB Ficarro, HS Tae… - Bioorganic & medicinal …, 2015 - Elsevier
Her3 is a member of the human epidermal growth factor receptor (EGFR) tyrosine kinase family, and it is often either overexpressed or deregulated in many types of human cancer. …
Number of citations: 61 www.sciencedirect.com
MD Mihovilovic, F Rudroff, B Grötzl, P Stanetty - 2005 - Wiley Online Library
The microbial Baeyer–Villiger oxidation of prochiral 3,5‐dimethylcyclohexanones bearing various functionalities with recombinant E. coli cells overexpressing cyclohexanone …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.